Dalfopristin is a semi-synthetic antibiotic belonging to the streptogramin A group. [, ] It is derived from pristinamycin IA, a naturally occurring streptogramin. [] Dalfopristin itself is not used clinically; instead, it is administered in a fixed 30:70 ratio with quinupristin, another streptogramin antibiotic belonging to the group B streptogramins. [, , ] This combination, known as quinupristin/dalfopristin, demonstrates synergistic bactericidal activity against a wide range of Gram-positive bacteria. [, ]
Dalfopristin is produced from the fermentation of Streptomyces pristinaespiralis, a bacterium known for its antibiotic properties. It is classified as a streptogramin antibiotic, which is part of a larger group that includes macrolides and lincosamides. The specific classification of dalfopristin within this group is as a type B streptogramin, which acts synergistically with quinupristin, another type A streptogramin, to enhance antibacterial efficacy.
The synthesis of dalfopristin involves several critical steps:
The molecular formula of dalfopristin is , and its structure features several key components:
The structural complexity and specific stereochemistry are essential for its binding affinity to ribosomal targets .
Dalfopristin undergoes various chemical reactions relevant to its function:
Dalfopristin's mechanism primarily involves:
The combination leads to bactericidal effects against susceptible strains due to their synergistic action on different stages of protein synthesis.
Dalfopristin exhibits distinct physical and chemical properties:
These properties are important for understanding its formulation and stability as a pharmaceutical agent.
Dalfopristin is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: